molecular formula C15H16O5 B13924448 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester CAS No. 147589-45-5

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester

Cat. No.: B13924448
CAS No.: 147589-45-5
M. Wt: 276.28 g/mol
InChI Key: XVQNEMDNKDNWOX-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its naphthalene core structure, which is substituted with hydroxy and methoxy groups, and an ethyl ester functional group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-5,8-dimethoxy-, ethyl ester.

    Reduction: Formation of 2-Naphthalenemethanol, 4-hydroxy-5,8-dimethoxy-.

    Substitution: Formation of this compound derivatives with substituted methoxy groups.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, methyl ester
  • 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, propyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester is unique due to its specific substitution pattern and the presence of the ethyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The ethyl ester group, in particular, influences the compound’s solubility and stability, making it suitable for various applications.

Properties

CAS No.

147589-45-5

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

ethyl 4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H16O5/c1-4-20-15(17)9-7-10-12(18-2)5-6-13(19-3)14(10)11(16)8-9/h5-8,16H,4H2,1-3H3

InChI Key

XVQNEMDNKDNWOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)OC)OC

Origin of Product

United States

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